Cas no 1105194-16-8 (({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide)

({1-(4-フルオロフェニル)-5-オキソピロリジン-3-イルメチル}スルファニル)メタンイミジアミドは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピロリジン骨格とフルオロフェニル基、スルファニルメチルイミジアミド基を有しており、医薬品や農薬の開発において高い反応性と多様な修飾可能性を提供します。特に、フッ素原子の導入により、代謝安定性や膜透過性の向上が期待されるため、創薬研究において有用な特性を有しています。また、結晶性や溶解性などの物理化学的特性も調整可能であり、製剤設計の柔軟性に寄与します。

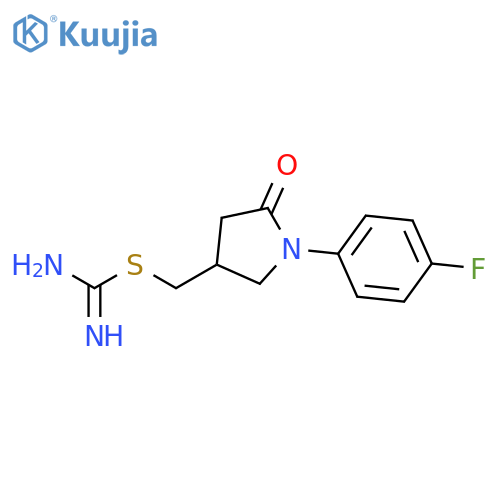

1105194-16-8 structure

商品名:({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide

CAS番号:1105194-16-8

MF:C12H14FN3OS

メガワット:267.322464466095

MDL:MFCD16653042

CID:5176515

PubChem ID:45496484

({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide 化学的及び物理的性質

名前と識別子

-

- Carbamimidothioic acid, [1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]methyl ester

- ({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide

-

- MDL: MFCD16653042

- インチ: 1S/C12H14FN3OS/c13-9-1-3-10(4-2-9)16-6-8(5-11(16)17)7-18-12(14)15/h1-4,8H,5-7H2,(H3,14,15)

- InChIKey: WSUFLUOCRRSKGI-UHFFFAOYSA-N

- ほほえんだ: C(=N)(SCC1CC(=O)N(C2=CC=C(F)C=C2)C1)N

({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241911-0.1g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| Enamine | EN300-241911-0.5g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 0.5g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-241911-1.0g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| Enamine | EN300-241911-5g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-241911-2.5g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 2.5g |

$1428.0 | 2024-06-19 | |

| Enamine | EN300-241911-10.0g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 10.0g |

$3131.0 | 2024-06-19 | |

| Enamine | EN300-241911-0.25g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-241911-1g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 1g |

$728.0 | 2023-09-15 | ||

| Enamine | EN300-241911-5.0g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Enamine | EN300-241911-0.05g |

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |

1105194-16-8 | 95% | 0.05g |

$612.0 | 2024-06-19 |

({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1105194-16-8 (({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量